molecular formula C20H23N7O7 B1664698 (6R)-Folinic acid CAS No. 73951-54-9

(6R)-Folinic acid

Cat. No.: B1664698
CAS No.: 73951-54-9
M. Wt: 473.4 g/mol
InChI Key: VVIAGPKUTFNRDU-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6R)-Folinic acid, also known as leucovorin, is a biologically active form of folic acid. It is a folate analog and a derivative of tetrahydrofolic acid. Unlike folic acid, this compound does not require reduction by dihydrofolate reductase to be converted into its active form, making it a crucial compound in various biochemical processes. It is widely used in medicine, particularly in cancer treatment and as a rescue agent to mitigate the toxic effects of certain chemotherapy drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-Folinic acid typically involves the reduction of folic acid. One common method includes the catalytic hydrogenation of folic acid in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield this compound.

Industrial Production Methods

Industrial production of this compound often employs fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the compound, which is then extracted and purified through a series of chromatographic techniques. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Enzymatic Activation in One-Carbon Metabolism

(6R)-Folinic acid serves as a precursor for intracellular reduced folate pools, undergoing enzymatic conversion to active metabolites:

  • 5,10-Methenyltetrahydrofolate (5,10-CH⁺-H₄PteGlu) : Catalyzed by 5,10-methenyltetrahydrofolate synthase (MTHFS) in an ATP-dependent reaction .

  • 5-Methyltetrahydrofolate (5-CH₃-H₄PteGlu) : Required for homocysteine remethylation to methionine.

  • 10-Formyltetrahydrofolate (10-CHO-H₄PteGlu) : Essential for purine biosynthesis .

ReactionEnzyme InvolvedCofactorBiological Role
5-CHO-H₄PteGlu → 5,10-CH⁺-H₄PteGluMTHFSATPOne-carbon pool maintenance
5,10-CH⁺-H₄PteGlu ↔ 5,10-CH₂-H₄PteGluSerine hydroxymethyltransferase (SHMT)PLP*Glycine-serine interconversion

*PLP = Pyridoxal phosphate; SHMT activity is modulated by vitamin B₆ levels .

Biochemical Modulation of Cytotoxic Agents

This compound enhances the activity of 5-fluorouracil (FUra) by stabilizing the ternary complex of thymidylate synthase (TS), fluorodeoxyuridine monophosphate (FdUMP), and 5,10-CH₂-H₄PteGlu. Key reaction dynamics include:

  • TS Inhibition : Prolonged TS inhibition occurs when intracellular 5,10-CH₂-H₄PteGlu exceeds 10 μM .

  • Synergy with Vitamin B₆ : High-dose pyridoxine increases SHMT activity, amplifying 5,10-CH₂-H₄PteGlu synthesis .

Clinical Impact :

  • Tumor response rates improved by 62–98% in colorectal cancer regimens combining this compound, FUra, and pyridoxine .

Degradation

  • Thermal Decomposition : Begins at 240–250°C .

  • Oxidative Stress : Hydroxyl radical reaction rate constant = 2.7 × 10⁻¹⁰ cm³/molecule-sec .

Bacterial Metabolism

In Mycobacterium smegmatis, this compound is metabolized via MTHFS to support folate homeostasis and confer antifolate resistance .

PathwayOutcomeClinical Implication
MTHFS knockoutHypersusceptibility to antifolatesPotential antimicrobial target

Pharmacokinetic Reactions

This compound undergoes rapid conversion to 5-methyl-THF in vivo:

  • Peak Serum Concentration : 1259 ng/mL at 10 minutes post-IV administration .

  • Terminal Half-Life : 6.2 hours for total reduced folates .

Scientific Research Applications

Chemistry

In chemistry, (6R)-Folinic acid is used as a reagent in various synthetic processes. Its ability to donate one-carbon units makes it valuable in the synthesis of nucleotides and amino acids.

Biology

In biological research, this compound is used to study folate metabolism and its role in cellular processes. It is also used in studies involving the synthesis of DNA and RNA.

Medicine

Medically, this compound is used to reduce the toxic effects of methotrexate, a chemotherapy drug. It is also used in combination with 5-fluorouracil to enhance its efficacy in treating colorectal cancer. Additionally, it is used to treat folate deficiency and certain types of anemia .

Industry

In the pharmaceutical industry, this compound is used in the formulation of various drugs. Its role as a folate analog makes it a critical component in medications designed to treat cancer and other diseases involving folate metabolism.

Mechanism of Action

(6R)-Folinic acid exerts its effects by bypassing the need for dihydrofolate reductase-mediated reduction, directly participating in the synthesis of purines, pyrimidines, and methionine. It acts as a cofactor in the transfer of one-carbon units, which are essential for the synthesis of nucleotides and amino acids. This mechanism is particularly important in rapidly dividing cells, such as cancer cells, where nucleotide synthesis is crucial .

Comparison with Similar Compounds

Similar Compounds

    Folic Acid: Requires reduction by dihydrofolate reductase to become active.

    Tetrahydrofolic Acid: The fully reduced form of folic acid, directly involved in one-carbon transfer reactions.

    Methotrexate: A folate analog that inhibits dihydrofolate reductase, used as a chemotherapy agent.

Uniqueness

(6R)-Folinic acid is unique in its ability to bypass the reduction step required by folic acid, making it immediately available for biochemical processes. This property is particularly beneficial in clinical settings where rapid action is needed, such as in the rescue from methotrexate toxicity .

Biological Activity

(6R)-Folinic acid, also known as leucovorin, is a reduced form of folate that plays a crucial role in cellular metabolism, particularly in the synthesis of nucleotides and amino acids. Its biological activity is primarily associated with its ability to enhance the efficacy of certain chemotherapeutic agents, particularly 5-fluorouracil (5-FU), in the treatment of various cancers.

This compound acts as a cofactor in several enzymatic reactions involved in one-carbon metabolism. It is particularly important for the enzyme thymidylate synthase (TS), which is essential for DNA synthesis. By stabilizing the binding of 5-FU to TS, this compound enhances the cytotoxic effects of 5-FU on cancer cells, leading to increased antitumor activity.

Pharmacokinetics

The pharmacokinetics of this compound have been studied extensively. After intravenous administration, it is rapidly distributed and cleared from the plasma. For instance, a study reported that after a continuous intravenous infusion of (6R,S)-folinic acid at 500 mg/m²/day, the median steady-state plasma concentration reached approximately 3.25 µM . The bioactive metabolite, (6S)-5-methyltetrahydrofolic acid, achieved a median concentration of 5.7 µM, indicating effective bioavailability .

Clinical Studies

Several clinical studies have demonstrated the efficacy of this compound in combination with 5-FU for treating advanced colorectal carcinoma and other malignancies:

  • Phase I-II Study : A study involving 25 patients with advanced colorectal carcinoma showed a response rate of 52% when treated with high doses of (6S)-folinic acid combined with 5-FU. The median time to disease progression was noted as 9.2 months .
  • Toxicity Profile : The treatment was generally well tolerated, with grade 3 toxicities such as diarrhea and dermatitis being observed but no grade 4 toxicities reported .
  • Combination Therapy : In another pilot study involving patients with advanced digestive tract carcinoma, high-dose pyridoxine was found to enhance the antitumor potency of regimens comprising FUra and folinic acid .

Comparative Efficacy

A comparison between different stereoisomers of folinic acid has been conducted to assess their respective biological activities:

Stereoisomer Response Rate Median Time to Progression Toxicity Observed
This compoundHigh9.2 monthsGrade 3 diarrhea
(6S)-Folinic AcidModerateNot specifiedMinor myeloid toxicity

Case Studies

  • Colorectal Cancer : A notable case involved a patient who achieved complete remission after receiving high-dose this compound alongside 5-FU treatment. This case underscores the potential for significant clinical outcomes when using this compound in combination therapies .
  • Gastrointestinal Cancers : Another pilot study highlighted that two patients with colorectal cancer attained complete responses, showcasing the compound's effectiveness in specific patient populations .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing (6R)-Folinic acid in laboratory settings?

  • Methodological Answer : Synthesis should prioritize stereochemical purity, as the (6R) isomer is critical for biological activity. Use chiral chromatography or capillary electrophoresis (CE) with cyclodextrin-based selectors to verify enantiomeric purity . Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>98%). For novel derivatives, include mass spectrometry (MS) and X-ray crystallography data. Always compare results with established reference standards and cite prior synthesis protocols to validate reproducibility .

Q. How can researchers optimize analytical methods to distinguish this compound from its diastereomers?

  • Methodological Answer : Employ CE with sulfated β-cyclodextrin (S-β-CD) as a chiral selector. The binding constant (K) between this compound and S-β-CD is ~154.96 L/mol, enabling resolution at an optimal concentration of 6.6 mmol/L . Validate the method using migration time reproducibility (<2% RSD) and peak symmetry metrics. Cross-validate with HPLC using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to confirm specificity .

Q. What experimental design principles are critical for in vitro studies assessing this compound’s role in folate metabolism?

  • Methodological Answer :

  • Cell Lines : Use human colorectal (e.g., HT-29) or leukemia (e.g., CCRF-CEM) cell lines with confirmed folate receptor expression.
  • Controls : Include (6S)-Folinic acid as a negative control to isolate stereospecific effects.
  • Dosage : Test a range (0.1–100 µM) to capture dose-response relationships, accounting for endogenous folate levels.
  • Endpoints : Measure intracellular tetrahydrofolate (THF) levels via LC-MS/MS and assess cell proliferation via MTT assays. Normalize data to protein content or cell count .

Advanced Research Questions

Q. How should researchers design clinical trials to evaluate this compound’s efficacy in combination therapies for advanced cancers?

  • Methodological Answer :

  • Study Population : Enroll patients with confirmed folate pathway overexpression (e.g., via immunohistochemistry for folate receptor-α).
  • Endpoints : Primary endpoints could include objective response rate (ORR; RECIST v1.1) and progression-free survival (PFS). Secondary endpoints: overall survival (OS) and toxicity profiles (CTCAE v5.0) .
  • Statistical Power : Use a phase II Simon’s two-stage design to minimize sample size while ensuring 80% power to detect a 20% ORR improvement over historical controls.
  • Data Collection : Implement centralized biorepository for pharmacokinetic (PK) analysis of this compound plasma levels using validated LC-MS methods .

Q. What strategies resolve contradictions in preclinical data on this compound’s neuroprotective effects?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from ≥5 independent studies using PRISMA guidelines. Stratify by model (e.g., rodent vs. primate), dosage, and outcome metric (e.g., cognitive function assays).
  • Sensitivity Analysis : Exclude studies with high risk of bias (e.g., lack of blinding) using Cochrane Collaboration tools.
  • Mechanistic Studies : Conduct RNA-seq on neuronal cells to identify differentially expressed genes (e.g., MTHFR, SHMT1) under this compound treatment. Validate via CRISPR-Cas9 knockout models .

Q. How can computational models predict this compound’s interactions with folate transporters and enzymes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to human reduced folate carrier (RFC; PDB ID: 4KNZ). Prioritize poses with ∆G ≤ −8 kcal/mol.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of this compound in the RFC binding pocket. Analyze root-mean-square deviation (RMSD) and hydrogen bond occupancy.
  • QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict transport efficiency .

Q. What methodological rigor is required to validate this compound’s role in rescuing methotrexate toxicity?

  • Methodological Answer :

  • In Vivo Models : Use methotrexate-induced mucositis in rats (50 mg/kg IP). Administer this compound (10–50 mg/kg IV) at staggered timepoints post-toxicity induction.
  • Biomarkers : Quantify serum homocysteine (ELISA) and liver dihydrofolate reductase (DHFR) activity (spectrophotometric assay).
  • Histopathology : Score intestinal villus atrophy and inflammation (H&E staining) blinded to treatment groups. Use ANOVA with Tukey post hoc for intergroup comparisons .

Q. Methodological Frameworks

Q. How to apply the FINER criteria when formulating research questions on this compound’s pharmacokinetics?

  • Methodological Answer :

  • Feasible : Ensure access to LC-MS/MS instrumentation and pharmacokinetic software (e.g., Phoenix WinNonlin).
  • Interesting : Focus on understudied populations (e.g., pediatric patients with folate receptor-β mutations).
  • Novel : Investigate drug-drug interactions with proton pump inhibitors altering gastric pH and absorption.
  • Ethical : Obtain IRB approval for human PK studies; use non-invasive sampling (saliva/plasma) where possible.
  • Relevant : Align with FDA guidelines on levofolinic acid (a related compound) to inform regulatory pathways .

Q. What statistical approaches are optimal for analyzing this compound’s non-linear pharmacokinetics?

  • Methodological Answer : Use non-compartmental analysis (NCA) for initial exposure metrics (AUC, Cmax). For non-linear kinetics, apply population PK modeling (NONMEM) with covariates like body surface area and renal function. Validate with bootstrap resampling (≥1,000 iterations) and visual predictive checks .

Properties

IUPAC Name

(2S)-2-[[4-[[(6R)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32)/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIAGPKUTFNRDU-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10224654
Record name 6R-Leucovorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10224654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Sparingly soluble in water
Record name LEUCOVORIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

2.3X10-21 mm Hg at 25 °C at 25 °C /Estimated/
Record name LEUCOVORIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Leucovorin is a derivative of tetrahydrofolic acid, the reduced form of folic acid, which is involved as a cofactor for 1-carbon transfer reactions in the biosynthesis of purines and pyrimidines of nucleic acids. Impairment of thymidylate synthesis in patients with folic acid deficiency is thought to account for the defective DNA synthesis that leads to megaloblast formation and megaloblastic and macrocytic anemias. Because of its ready conversion to other tetrahydrofolic acid derivatives, leucovorin is a potent antidote for both the hematopoietic and reticuloendothelial toxic effects of folic acid antagonists (eg, methotrexate, pyrimethamine, trimethoprim). It is postulated that in some cancers leucovorin enters and rescues normal cells from the toxic effects of folic acid antagonists, in preference to tumor cells, because of a difference in membrane transport mechanisms; this principle is the basis of high dose methotrexate therapy with leucovorin rescue.
Record name LEUCOVORIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from water with 3 mol of water of crystallization.

CAS No.

73951-54-9, 58-05-9
Record name 6R-Leucovorin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073951549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R)-Folinic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03256
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6R-Leucovorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10224654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-formyltetrahydrofolic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.328
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEUCOVORIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

245 °C (decomp)
Record name LEUCOVORIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.